N-(sec-butyl)-2-(3-chlorophenoxy)propanamide
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Overview
Description
N-(sec-butyl)-2-(3-chlorophenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butan-2-yl group attached to the nitrogen atom and a 3-chlorophenoxy group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-(3-chlorophenoxy)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenol with 2-bromopropanamide in the presence of a base, such as potassium carbonate, to form 2-(3-chlorophenoxy)propanamide. This intermediate is then reacted with butan-2-amine under appropriate conditions to yield the final product.
Reaction Scheme:
- 3-chlorophenol + 2-bromopropanamide → 2-(3-chlorophenoxy)propanamide
- 2-(3-chlorophenoxy)propanamide + butan-2-amine → this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may also be employed to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-2-(3-chlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorine atom in the 3-chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of N-(butan-2-yl)-2-(3-aminophenoxy)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(sec-butyl)-2-(3-chlorophenoxy)propanamide has several scientific research applications, including:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It can be employed in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-(3-chlorophenoxy)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chlorophenoxy group may enhance binding affinity to certain biological targets, while the butan-2-yl group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(butan-2-yl)-2-(4-chlorophenoxy)propanamide: Similar structure but with the chlorine atom in the para position.
N-(butan-2-yl)-2-(3-bromophenoxy)propanamide: Similar structure but with a bromine atom instead of chlorine.
N-(butan-2-yl)-2-(3-fluorophenoxy)propanamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(sec-butyl)-2-(3-chlorophenoxy)propanamide is unique due to the specific positioning of the chlorine atom in the meta position, which can influence its chemical reactivity and biological activity. The combination of the butan-2-yl group and the 3-chlorophenoxy group provides a distinct set of properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-butan-2-yl-2-(3-chlorophenoxy)propanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-4-9(2)15-13(16)10(3)17-12-7-5-6-11(14)8-12/h5-10H,4H2,1-3H3,(H,15,16) |
InChI Key |
FXXHYTZSORQDHF-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)OC1=CC(=CC=C1)Cl |
Canonical SMILES |
CCC(C)NC(=O)C(C)OC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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